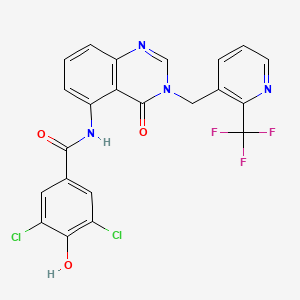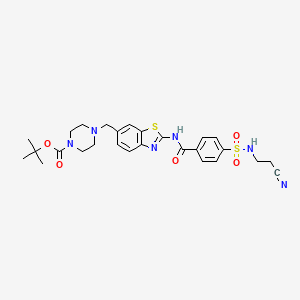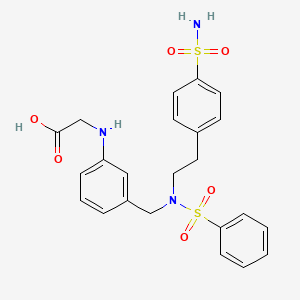
Twik-1/trek-1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Twik-1/trek-1-IN-3 is a compound known for its inhibitory effects on the TWIK-related potassium channel, specifically the TREK-1 channel. This compound is significant in the field of neuroscience due to its potential antidepressant properties and its role in modulating neuronal excitability .
Métodos De Preparación
The synthesis of Twik-1/trek-1-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functional group modification: Various functional groups are introduced to the core structure to enhance its activity and selectivity towards the TREK-1 channel.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Twik-1/trek-1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: Various substituents can be introduced into the molecule using reagents like halogens or alkyl groups under specific conditions.
Aplicaciones Científicas De Investigación
Twik-1/trek-1-IN-3 has a wide range of applications in scientific research, particularly in the fields of:
Neuroscience: It is used to study the role of TREK-1 channels in neuronal excitability and neuroprotection.
Pharmacology: The compound is investigated for its potential antidepressant effects and its ability to modulate pain and anesthesia.
Cell Biology: Researchers use it to understand the mechanisms of ion channel regulation and their impact on cellular functions.
Mecanismo De Acción
The mechanism of action of Twik-1/trek-1-IN-3 involves its binding to the TREK-1 channel, inhibiting its activity. This inhibition leads to a decrease in potassium ion flow, which in turn affects the membrane potential and neuronal excitability. The compound interacts with specific molecular targets and pathways, including the modulation of intracellular signaling cascades .
Comparación Con Compuestos Similares
Twik-1/trek-1-IN-3 is unique in its high selectivity and potency towards the TREK-1 channel compared to other similar compounds. Some similar compounds include:
Fluoxetine: Known for its antidepressant effects, but with a different mechanism of action.
IstTx: A peptide that also inhibits the TREK-1 channel but with different binding characteristics and efficacy
This compound stands out due to its specific targeting of the TREK-1 channel and its potential therapeutic applications in treating depression and other neurological disorders.
Propiedades
Fórmula molecular |
C19H27F3N2O2 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(2S)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H27F3N2O2/c20-19(21,22)15-3-5-18(6-4-15)26-14-17(25)13-23-11-7-16(8-12-23)24-9-1-2-10-24/h3-6,16-17,25H,1-2,7-14H2/t17-/m0/s1 |
Clave InChI |
CGWZNOCWGMKTOS-KRWDZBQOSA-N |
SMILES isomérico |
C1CCN(C1)C2CCN(CC2)C[C@@H](COC3=CC=C(C=C3)C(F)(F)F)O |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)CC(COC3=CC=C(C=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)
![cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]](/img/structure/B12372107.png)



![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)

![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)
